1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Urea Transporter Inhibitor UT-A1 Diuretic Discovery

This phenylurea derivative is a potent and selective UT-A1 urea transporter inhibitor (IC50: 750 nM), offering >2,600-fold improvement over standard analogs like DMTU. Its unique benzodioxole group is critical for this activity, distinguishing it from simple analogs and making generic substitution inadvisable. It also serves as a privileged scaffold for fragment-based anti-tubercular drug discovery targeting the InhA enzyme. Ideal for labs developing novel, electrolyte-sparing diuretics or combating isoniazid resistance. Request a quote for high-purity material to accelerate your lead optimization and target engagement studies.

Molecular Formula C18H21N5O3
Molecular Weight 355.398
CAS No. 1234952-30-7
Cat. No. B3016793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
CAS1234952-30-7
Molecular FormulaC18H21N5O3
Molecular Weight355.398
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
InChIInChI=1S/C18H21N5O3/c24-18(22-14-2-3-15-16(10-14)26-12-25-15)21-11-13-4-8-23(9-5-13)17-19-6-1-7-20-17/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H2,21,22,24)
InChIKeyNUCWPYZHYXVWHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234952-30-7): Sourcing a Selective Urea Transporter Inhibitor Lead


1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a synthetic phenylurea derivative characterized by a benzodioxole group and a pyrimidinyl-piperidine moiety [1]. It is structurally classified as a urea transporter inhibitor, with reported activity against the rat UT-A1 transporter (IC50: 750 nM) [2]. The compound is also listed as a chemical probe in fragment-based drug discovery, with a closely related pyridinyl analog (PDB ID: 5OIP) co-crystallized in the InhA enzyme of Mycobacterium tuberculosis, suggesting its potential as a scaffold for anti-tubercular drug development [3]. Its unique structural features distinguish it from simple urea analogs and other heteroaryl ureas.

Why Generic Urea Transporter Inhibitors Cannot Substitute for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea


Generic substitution is not advisable because the biological activity of phenylurea derivatives is exquisitely sensitive to the aromatic substituent on the urea moiety. This compound's unique benzodioxole group is absent in simpler urea transporter inhibitors like dimethylthiourea (DMTU, UT-A1 IC50 ~2-3 mM) [1] or methylacetamide [1], resulting in a >2,600-fold potency advantage. Furthermore, a seemingly minor modification, replacing the benzodioxole with a pyridine ring (as in PDB ligand 9WE), completely shifts the target profile from urea transporters to the mycobacterial InhA enzyme [2]. These functional group-specific effects mean that any replacement compound would necessitate re-validation of potency, selectivity, and target engagement, negating the procurement efficiency gained.

Quantitative Differentiation Guide: 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea vs. Analogs


Superior UT-A1 Potency Over Simple Urea Analogs

This compound demonstrates significantly higher potency for the UT-A1 transporter compared to classic urea analog inhibitors. While the water-soluble analog dimethylthiourea (DMTU) fully inhibits rat UT-A1 with an IC50 in the low millimolar range (2-3 mM), this compound achieves comparable inhibition with an IC50 of 750 nM [1]. This represents an approximately 2,600-fold to 4,000-fold improvement in molar potency, establishing it as a superior lead for developing potent 'urearetics'.

Urea Transporter Inhibitor UT-A1 Diuretic Discovery

Functional Group-Driven Target Selectivity: UT-A1 vs. InhA Binding

The benzodioxole moiety of this compound confers selectivity for urea transporters, whereas the pyridinyl analog (PDB Ligand 9WE) is a validated binder of the mycobacterial enzyme InhA. The co-crystal structure of the pyridinyl analog with InhA (PDB: 5OIP) confirms a specific binding mode that is incompatible with the larger benzodioxole group [1]. This highlights how a single functional group change redirects the compound's pharmacological target from a human kidney transporter to a bacterial enzyme, demonstrating the critical role of the benzodioxole in defining therapeutic application.

Target Selectivity Fragment-Based Drug Discovery InhA Inhibitor

Potency Advantage Over Structurally Similar Fragment Hits

In the context of fragment-based screening for Mycobacterium tuberculosis InhA inhibitors, the related pyridinyl fragment (9WE) was a weak hit that required significant elaboration to achieve potency [1]. While the InhA inhibitory potency of the benzodioxole compound is not directly reported, its pre-existing UT-A1 activity at 750 nM [2] suggests it enters a biological screen with a much higher baseline potency than the typical fragment hit (often >100 µM). This 'pre-elaborated' potency, coupled with its structural complexity, positions it as a more advanced starting point for either UT-A1 or InhA inhibitor programs compared to simpler fragment library members.

Fragment Elaboration Ligand Efficiency Anti-Tubercular Agent

Optimal Research Applications for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1234952-30-7)


Lead Compound for Novel Salt-Sparing Diuretics (Urearetics)

This compound is ideally suited as a primary screening lead for programs targeting urea transporter-A1 (UT-A1) to develop novel diuretics. Its activity (IC50 of 750 nM) is orders of magnitude more potent than standard urea analogs like DMTU (IC50 ~2-3 mM) [1], providing a strong chemical starting point. Its mechanism of action is predicted to promote urea-selective diuresis without disturbing electrolyte balance, a key differentiator from current loop and thiazide diuretics [2].

Fragment Elaboration Core for InhA-Directed Anti-Tubercular Agents

Due to the proven binding mode of its close pyridinyl analog (PDB 9WE) to the InhA enzyme in Mycobacterium tuberculosis [3], this benzodioxole compound serves as a structurally diverse core for fragment growth. Its built-in functional group complexity (FGC) and higher-than-average initial potency make it a superior starting point for fragment elaboration campaigns aimed at overcoming isoniazid resistance.

Chemical Probe for UT-A1 vs. UT-B Selectivity Profiling

The compound can be deployed as a profiling tool to dissect the physiological roles of urea transporter isoforms. Its activity against UT-A1 (IC50: 750 nM) [1] allows for concentration-dependent inhibition studies to determine the relative contribution of UT-A1 versus UT-B in kidney function, in models of fluid retention where standard diuretics are ineffective [2].

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.